molecular formula C14H18N2O2S B13052295 Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate

Cat. No.: B13052295
M. Wt: 278.37 g/mol
InChI Key: AYNWWOVCYVLPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the benzo[d]thiazole core with a dimethylamine source.

    Esterification: The final step is the esterification of the resulting intermediate with ethyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the opening of the ring structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of amides or thioesters.

Scientific Research Applications

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzo[d]thiazole core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)-2-(2-chlorobenzo[D]thiazol-5-YL)acetate
  • Ethyl 2-(dimethylamino)-2-(2-fluorobenzo[D]thiazol-5-YL)acetate

Uniqueness

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate is unique due to the presence of the methyl group on the benzo[d]thiazole ring, which can influence its biological activity and chemical reactivity. This methyl group can affect the compound’s lipophilicity, making it more or less permeable to cell membranes compared to its analogs.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetate

InChI

InChI=1S/C14H18N2O2S/c1-5-18-14(17)13(16(3)4)10-6-7-12-11(8-10)15-9(2)19-12/h6-8,13H,5H2,1-4H3

InChI Key

AYNWWOVCYVLPJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)N(C)C

Origin of Product

United States

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